1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol
Overview
Description
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9 and a molecular weight of 458.46 g/mol . It is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in various biological processes. This compound is extensively utilized in carbohydrate chemistry and synthetic organic chemistry research .
Mechanism of Action
Target of Action
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is an intricate chemical compound that exhibits immense potential as an anti-tumor agent . .
Mode of Action
It is suggested that it may interact with its targets to stifle the spread of malignant cells
Biochemical Pathways
This could potentially trigger CNS inflammation .
Result of Action
This compound has been shown to have the capacity to stifle the spread of malignant cells . It is also suggested to have a prospective function as a chemotherapy drug for a spectrum of cancers .
Biochemical Analysis
Biochemical Properties
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of inositol phosphates, such as inositol polyphosphate kinases and phosphatases. These interactions can modulate the levels of inositol phosphates, which are important signaling molecules in cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphoinositide signaling pathway, which plays a critical role in cell growth, survival, and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and function. For instance, it can inhibit or activate inositol polyphosphate kinases, leading to changes in the levels of inositol phosphates. These changes can subsequently affect various cellular processes, including cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and metabolic disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the metabolism of inositol phosphates. It interacts with enzymes such as inositol polyphosphate kinases and phosphatases, influencing the levels of inositol phosphates and other metabolites. These interactions can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific inositol transporters and bind to proteins that facilitate its distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and proteins involved in cellular metabolism .
Preparation Methods
The synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves several steps. Typically, the process starts with myo-inositol, which undergoes selective protection and acylation reactions to introduce the butyryl and dibenzoyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has a wide range of scientific research applications:
Comparison with Similar Compounds
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can be compared with other inositol derivatives such as:
- 1D-1-O-Acetyl-4,6-O-dibenzoyl-myo-inositol
- 1D-1-O-Propionyl-4,6-O-dibenzoyl-myo-inositol
- 1D-1-O-Isobutyryl-4,6-O-dibenzoyl-myo-inositol These compounds share similar structural features but differ in the acyl groups attached to the inositol ring. The uniqueness of this compound lies in its specific acylation pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAOQKEMRXFIY-NXOOKBFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451523 | |
Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153265-90-8 | |
Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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